molecular formula C17H19BrN2O B1390348 4-(4-Benzylpiperazin-1-yl)-2-bromophenol CAS No. 1171917-64-8

4-(4-Benzylpiperazin-1-yl)-2-bromophenol

Cat. No.: B1390348
CAS No.: 1171917-64-8
M. Wt: 347.2 g/mol
InChI Key: OKFVRWIPUPOJRW-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-bromophenol is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a piperazine ring and a bromophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-bromophenol typically involves the following steps:

  • Bromination: The starting material, 4-(4-benzylpiperazin-1-yl)phenol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, to introduce the bromo group at the 2-position of the phenol ring.

  • Purification: The reaction mixture is then purified to isolate the desired product, often using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Benzylpiperazin-1-yl)-2-bromophenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The bromo group can be reduced to form the corresponding bromide or hydrogen bromide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Bromide salts and hydrogen bromide.

  • Substitution Products: Iodides, chlorides, and other substituted derivatives.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-2-bromophenol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Benzylpiperazin-1-yl)-2-bromophenol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

4-(4-Benzylpiperazin-1-yl)-2-bromophenol can be compared to other similar compounds, such as:

  • 4-(4-Benzylpiperazin-1-yl)aniline: This compound differs by having an amino group instead of a bromo group.

  • Benzylpiperazine: This compound lacks the phenol and bromo groups, making it structurally simpler.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFVRWIPUPOJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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